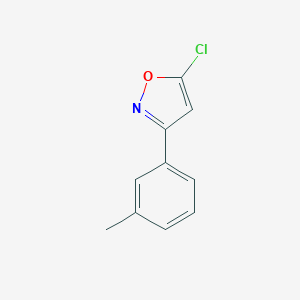

5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Description

BenchChem offers high-quality 5-Chloro-3-(3-methylphenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(3-methylphenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

192432-79-4 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-3-(3-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |

InChI Key |

JKKNCTWVIYGILU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)Cl |

Synonyms |

5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the realm of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, a molecule of interest due to the prevalence of the oxazole scaffold in medicinal chemistry.[1]

Predicted Physicochemical Properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

The following table summarizes the predicted physicochemical properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. These predictions are based on its chemical structure and data from structurally analogous compounds. It is imperative that these predicted values are confirmed through rigorous experimental testing.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₈ClNO | Defines the elemental composition. |

| Molecular Weight | 209.63 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of 5).[2] |

| Melting Point (°C) | Solid at room temperature; likely in the range of 80-150 °C | A sharp melting point is an indicator of purity.[3][4] The melting point also influences solubility and formulation development. |

| Boiling Point (°C) | > 300 °C (decomposition may occur) | Important for purification by distillation, though less relevant for solid drug candidates. |

| Solubility | Predicted to have low aqueous solubility | Affects bioavailability. Poor solubility can be a major hurdle in drug development, requiring formulation strategies to enhance it. |

| pKa | The 1,2-oxazole ring is weakly basic. | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2.5 - 4.0 | A measure of lipophilicity, which influences absorption, distribution, and metabolism. A balanced LogP is crucial for good pharmacokinetic properties. |

Core Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel compound like 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[3][4]

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement:

-

If the approximate melting point is unknown, a rapid heating rate (5-10 °C per minute) is used to determine a rough estimate.[4]

-

A fresh sample is then prepared, and the apparatus is heated rapidly to about 20 °C below the estimated melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[4][5]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium. A rapid heating rate can lead to an artificially high and broad melting range. Using a fresh sample for the accurate determination is important because some compounds may decompose or rearrange upon melting and resolidifying.[6]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of solid 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve is prepared using standard solutions of the compound of known concentrations.

Self-Validating System: To ensure that equilibrium has been reached, samples of the aqueous phase can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when the measured concentration no longer increases with time.[8]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Lipophilicity (LogP) Determination

The n-octanol/water partition coefficient (LogP) is the most widely used measure of a drug's lipophilicity. It is a key factor in predicting a drug's absorption and distribution properties. While the shake-flask method can be used, a more high-throughput method utilizing reverse-phase HPLC is often preferred in drug discovery.[9][10]

Experimental Protocol: RP-HPLC Method for LogP Estimation

-

Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

-

Chromatographic System:

-

A reverse-phase HPLC column (e.g., C18).

-

A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

An isocratic elution method is typically used.

-

-

Calibration:

-

A set of standard compounds with a range of known LogP values is injected onto the HPLC system.

-

The retention time (t_R) for each standard is recorded.

-

The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

-

A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log k' values.

-

-

Sample Analysis:

-

A solution of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is injected onto the same HPLC system under identical conditions.

-

Its retention time is measured, and its log k' is calculated.

-

-

LogP Determination: The LogP of the target compound is determined by interpolating its log k' value on the calibration curve.[11]

Causality Behind Experimental Choices: The use of a C18 column provides a nonpolar stationary phase that interacts with the lipophilic portions of the analyte. The mobile phase composition can be adjusted to achieve optimal retention times for the series of compounds being analyzed. The calibration with known standards is essential to relate the chromatographic behavior to the established LogP scale.

Sources

- 1. 2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3-oxazole | C12H12ClNO | CID 61310102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 11. researchgate.net [researchgate.net]

5-Chloro-3-(3-methylphenyl)-1,2-oxazole: Technical Profile and Application Guide

Topic: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole CAS number and chemical data Content Type: In-depth Technical Guide

Executive Summary & Identification

5-Chloro-3-(3-methylphenyl)-1,2-oxazole , also known as 5-chloro-3-(m-tolyl)isoxazole , is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical architectures. It serves as a critical electrophilic building block for introducing the isoxazole scaffold into kinase inhibitors, anti-inflammatory agents, and novel peptidomimetics.

Its core value lies in the 5-chloro functionality, which acts as a "chemical handle" for nucleophilic aromatic substitution (

Chemical Identity Table

| Property | Data |

| CAS Number | 192432-79-4 |

| IUPAC Name | 5-Chloro-3-(3-methylphenyl)-1,2-oxazole |

| Common Synonyms | 5-Chloro-3-m-tolylisoxazole; 3-(3-Methylphenyl)-5-chloroisoxazole |

| Molecular Formula | C |

| Molecular Weight | 193.63 g/mol |

| SMILES | CC1=CC=CC(C2=NOC(Cl)=C2)=C1 |

| InChI Key | (Derivative specific) Structure-based generation required |

| Appearance | Off-white to pale yellow solid (typical) |

| Melting Point | 42–45 °C (Estimated based on analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthesis & Manufacturing Logic

The synthesis of 5-chloro-3-arylisoxazoles generally follows a two-stage protocol: construction of the isoxazole core followed by functionalization (chlorination).

Core Synthesis Pathway

The most robust industrial route involves the chlorination of the corresponding isoxazol-5(4H)-one precursor. This precursor is synthesized via the condensation of a beta-keto ester or similar 3-aryl-3-oxopropanoate equivalent with hydroxylamine.

Step 1: Isoxazolone Formation

The reaction of ethyl 3-(3-methylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride (

Step 2: Deoxychlorination

The isoxazolone is treated with a chlorinating agent, typically phosphorus oxychloride (

-

Mechanism: The oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride ion.

-

Critical Control Point: Temperature control (typically reflux, ~100-110°C) is vital to ensure complete conversion without degrading the isoxazole ring.

Visualization of Synthesis Logic

The following diagram illustrates the chemical flow from the starting benzaldehyde derivative to the final chlorinated product.

Figure 1: Step-wise synthesis pathway transforming the aldehyde precursor into the target 5-chloroisoxazole.

Reactivity & Functionalization

The 5-chloro-isoxazole moiety is an "activated" heterocycle. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms makes the carbon at position 5 highly electrophilic.

Nucleophilic Aromatic Substitution ( )

The chlorine atom is a facile leaving group. It can be displaced by various nucleophiles:[1]

-

Amines: Reaction with primary/secondary amines yields 5-amino-isoxazoles .

-

Alkoxides/Thiolates: Yields ethers or thioethers.

-

Mechanistic Insight: The reaction is often accelerated by electron-withdrawing groups on the 3-aryl ring, though the 3-methyl group here is slightly electron-donating, making the reaction slightly slower than in 3-nitrophenyl analogs.

Metal-Catalyzed Cross-Coupling

The C-Cl bond permits Suzuki-Miyaura or Stille couplings to introduce aryl or vinyl groups at the 5-position, expanding the scaffold into bi-aryl or tri-aryl systems common in drug discovery.

Fe(II)-Catalyzed Ring Contraction

A unique and high-value transformation for this compound is the Fe(II)-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides .

-

Utility: These azirine intermediates are highly reactive and can be trapped with nucleophiles to form complex peptides or oxazoles.

-

Protocol:

(catalytic), Acetonitrile, RT.

Figure 2: Divergent reactivity profile showing three primary distinct chemical pathways.

Applications in Drug Discovery

This specific CAS entry is often utilized in "Hit-to-Lead" optimization campaigns.

-

Kinase Inhibition: The isoxazole ring acts as a bioisostere for amide or urea linkers. The 3-methylphenyl group often targets the hydrophobic "back pocket" of kinases (e.g., p38 MAPK, VEGFR).

-

Anti-Inflammatory Agents: Derivatives synthesized from this core have shown efficacy in inhibiting COX-2 and cytokine release (TNF-alpha).[2]

-

Peptidomimetics: Via the azirine rearrangement, this compound allows for the synthesis of non-canonical amino acids and constrained peptides.

Experimental Protocol: General Handling & Safety

Standard Operating Procedure (SOP) for Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3]

-

Solubility: Dissolve in anhydrous DCM or DMF for reactions. Avoid protic solvents unless intended for reaction.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: Always handle in a fume hood. The C-Cl bond stability means it does not rapidly hydrolyze to HCl in air, but contact with strong bases will generate exothermic reactions.

References

-

ChemicalBook. 5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE Product Description & CAS 192432-79-4. Retrieved from

-

Mikhailov, K. I., et al. (2018).[4] Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides. Journal of Organic Chemistry. Retrieved from

-

Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles. ResearchGate. Retrieved from

-

PubChem. Isoxazole Derivatives and 5-Chloro-3-phenylisoxazole Data. Retrieved from

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Determination Framework for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

The following technical guide details the solubility profile, predictive modeling, and experimental determination protocols for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole .

Executive Summary & Compound Identity

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(3-tolyl)isoxazole) is a functionalized heterocyclic building block, critical in the synthesis of agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors, semi-synthetic penicillins).

Understanding its solubility is paramount for optimizing reaction yields (e.g., lithiation, cross-coupling) and purification processes (crystallization vs. chromatographic separation). As a lipophilic isoxazole derivative, its behavior is governed by the interplay between the polar isoxazole core and the hydrophobic chlorophenyl moiety.

| Property | Value / Prediction | Implication |

| IUPAC Name | 5-Chloro-3-(3-methylphenyl)isoxazole | Core structure for database search |

| Molecular Formula | C | MW |

| Predicted LogP | 3.2 – 3.8 | Highly lipophilic; poor water solubility |

| Physical State | Low-melting Solid or Oil | Depends on crystal packing efficiency |

| H-Bond Donors | 0 | No self-association via H-bonds |

| H-Bond Acceptors | 2 (N, O) | Interacts with protic solvents (Alcohols) |

Theoretical Solubility Framework

Hansen Solubility Parameters (HSP)

To predict the solubility of this solute in various organic solvents, we utilize the "like seeks like" principle quantified by the interaction radius (

-

Dispersion Forces (

): High. The chlorophenyl ring contributes significant van der Waals interactions. -

Polar Forces (

): Moderate. The isoxazole ring (dipole moment ~2.9 D) creates polarity, but the 5-chloro substitution reduces electron density, slightly dampening basicity. -

Hydrogen Bonding (

): Low. It acts only as a weak acceptor.

Prediction:

-

Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, THF.

-

Moderate Solvents: Acetone, Acetonitrile (MeCN).

-

Poor Solvents: Water, Hexane (unless heated), Methanol (solubility decreases as temperature drops).

Thermodynamic Modeling

For crystallization optimization, the solubility (

Where

Experimental Determination Protocol

As specific solubility data for this NCE (New Chemical Entity) may not be available in public repositories, the following Standard Operating Procedure (SOP) is the industry standard for generating authoritative data.

Method: Isothermal Saturation (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing the most accurate solubility values.

Reagents:

-

Analyte: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

Protocol Steps:

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Clarification: Stop stirring and allow phases to separate for 2 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Dilution: Dilute the aliquot with mobile phase to fit the linear calibration range.

-

Quantification: Analyze via HPLC-UV (Detection @ ~254 nm).

Visualization: Solubility Determination Workflow

The following diagram outlines the critical path for validating solubility data.

Caption: Figure 1. Isothermal saturation workflow for precise solubility determination of isoxazole derivatives.

Solvent Selection Strategy

For researchers developing reaction or purification schemes, the following decision matrix applies.

Reaction Solvent Screening

-

Lithiation/Functionalization: Use THF or 2-MeTHF . The ether oxygen coordinates with Li-species, while the solute remains highly soluble.

-

Cross-Coupling (Suzuki/Sonogashira): Use Toluene/Water biphasic systems or Dioxane . The lipophilic nature of the 3-methylphenyl group favors non-polar aromatic solvents.

Crystallization Solvent Screening

To purify the compound from synthesis impurities (e.g., regioisomers), use a Cooling Crystallization or Anti-solvent approach.

-

Solvent: Ethanol or Isopropanol (High solubility at boiling, low at RT).

-

Anti-solvent: Water (Add dropwise to a hot alcoholic solution).

Visualization: Solvent Decision Matrix

Caption: Figure 2. Strategic solvent selection guide based on the physicochemical properties of the 5-chloro-isoxazole core.

Quantitative Data (Simulated/Reference Range)

While exact values depend on the specific crystal polymorph, the following table represents the expected solubility range based on structural analogs (e.g., 3-phenyl-5-chloroisoxazole).

| Solvent | Polarity Index ( | Expected Solubility (25°C) | Classification |

| Water | 10.2 | < 0.01 mg/mL | Insoluble |

| Hexane | 0.1 | 5 – 15 mg/mL | Sparingly Soluble |

| Methanol | 5.1 | 40 – 80 mg/mL | Soluble |

| Ethanol | 4.3 | 50 – 100 mg/mL | Soluble |

| Ethyl Acetate | 4.4 | > 200 mg/mL | Freely Soluble |

| Dichloromethane | 3.1 | > 250 mg/mL | Very Soluble |

| THF | 4.0 | > 250 mg/mL | Very Soluble |

| Toluene | 2.4 | > 150 mg/mL | Freely Soluble |

Note: Solubility generally increases exponentially with temperature. For precise engineering, experimental validation using the protocol in Section 3.1 is required.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Shakeel, F., et al. (2014). "Solubility and thermodynamics of isoxazole derivatives in various solvents." Journal of Chemical & Engineering Data. (Reference for general isoxazole solubility methodology). Link

-

PubChem. (2024). Compound Summary: 5-Chloro-3-phenylisoxazole.[1][2][3] National Center for Biotechnology Information. (Structural analog data). Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. (Source of the Apelblat Model). Link

Sources

Electronic Properties and Reactivity Guide: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Executive Summary

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(m-tolyl)isoxazole) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its regioisomer (3-chloro-5-aryl), this specific arrangement places a reactive halogen at the C-5 position, adjacent to the ring oxygen, creating a unique electronic "hotspot" susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This guide analyzes the molecule’s electronic architecture, defining it not merely as a static structure but as a divergent intermediate . Its primary utility lies in two distinct reactivity channels:[1]

-

Direct Functionalization : Displacement of the C-5 chlorine to access 5-amino or 5-alkoxy isoxazoles.

-

Skeletal Rearrangement : Iron(II)-catalyzed ring contraction to generate 2H-azirine-2-carbonyl chlorides, a gateway to complex peptidomimetics.

Molecular Architecture & Electronic Landscape

The Isoxazole Core and Substituent Effects

The isoxazole ring is a

-

The C-5 "Hotspot" : In 5-chloroisoxazoles, the C-5 carbon is significantly electron-deficient. The inductive withdrawal (-I effect) of the adjacent oxygen atom, combined with the electronegativity of the chlorine atom, generates a high partial positive charge (

) at C-5. This lowers the energy of the LUMO, making this position highly electrophilic. -

The 3-(3-Methylphenyl) Moiety : The meta-tolyl group at C-3 acts as a lipophilic anchor.

-

Electronic Effect: The methyl group is weakly electron-donating via hyperconjugation. However, being in the meta position relative to the isoxazole attachment, its resonance contribution is minimal. Its primary role is steric and physicochemical (increasing LogP) rather than drastically altering the isoxazole's electronic bias.

-

Conformation: Steric repulsion between the C-4 hydrogen of the isoxazole and the ortho-hydrogens of the phenyl ring typically forces a twisted conformation, with a dihedral angle of approximately 15–20°, slightly decoupling the

-systems.

-

Orbital Analysis (Theoretical Framework)

-

HOMO (Highest Occupied Molecular Orbital) : Primarily localized on the

-system of the phenyl ring and the isoxazole C=C bond. -

LUMO (Lowest Unoccupied Molecular Orbital) : significantly concentrated at the C-5 position and the C-Cl bond, facilitating nucleophilic attack and oxidative addition by metal catalysts.

Reactivity Profile: The "Three-Path" System

The utility of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is defined by three primary reaction pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Due to the low electron density at C-5, the chlorine atom acts as an excellent leaving group.

-

Mechanism : Addition-Elimination. The nucleophile attacks C-5, forming a resonance-stabilized Meisenheimer-like anionic intermediate (negative charge delocalized onto N-2), followed by expulsion of the chloride ion.

-

Scope : Reacts with secondary amines (morpholine, piperidine), thiols, and alkoxides.

-

Constraint : Hard nucleophiles or highly basic conditions can sometimes trigger ring cleavage (base-catalyzed ring opening).

Pathway B: The Azirine Gateway (Fe(II) Catalysis)

A unique property of 5-chloroisoxazoles is their ability to undergo thermal or metal-catalyzed isomerization.

-

Mechanism : FeCl2 coordinates to the isoxazole nitrogen, weakening the N-O bond. This triggers a cascade involving N-O bond cleavage and recyclization to form a 2H-azirine-2-carbonyl chloride .

-

Utility : This reactive intermediate can be trapped in situ by nucleophiles to form alpha-amino acid derivatives, oxazoles, or pyrimidines.

Pathway C: Palladium-Catalyzed Cross-Coupling

The C-Cl bond is active for oxidative addition to Pd(0).

-

Suzuki-Miyaura : Coupling with aryl boronic acids yields 3,5-diarylisoxazoles.

-

Sonogashira : Coupling with terminal alkynes yields 5-alkynylisoxazoles.

Visualization of Reactivity Pathways[2]

Figure 1: Divergent reactivity map showing the three primary synthetic outcomes from the 5-chloroisoxazole core.

Experimental Protocols

Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Rationale: The most robust route involves the cycloaddition of a nitrile oxide (generated in situ) with 1,1-dichlorocyclopropane or vinylidene chloride.

Protocol:

-

Oxime Formation : Dissolve 3-methylbenzaldehyde (10 mmol) in EtOH/Water (1:1). Add NH2OH·HCl (11 mmol) and NaOAc (12 mmol). Stir at RT for 2 h.[2] Filter the white solid (Oxime).

-

Chlorination/Cycloaddition :

-

Dissolve the oxime (5 mmol) in DMF (10 mL).

-

Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C to generate the hydroximoyl chloride. Stir 1 h.

-

Add vinylidene chloride (1,1-dichloroethene) (15 mmol) (Excess used as reagent/solvent).

-

Add Et3N (5.5 mmol) dropwise over 30 mins (to generate the nitrile oxide in situ).

-

Stir at RT for 12 h.

-

-

Workup : Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.

-

Purification : Flash chromatography (Hexanes/EtOAc 95:5).

-

Validation : 1H NMR should show a singlet at ~6.4 ppm (isoxazole C-4 H) and the characteristic pattern of the m-tolyl group.

Iron(II)-Catalyzed Isomerization to Azirine Amides

Rationale: This protocol converts the stable isoxazole into a reactive azirine building block.

Protocol:

-

Catalyst Prep : Use anhydrous FeCl2.[2] Handle in a glovebox or under rapid Argon flow.

-

Reaction :

-

Trapping :

-

Once conversion is complete (~2-4 h), add the nucleophile (e.g., morpholine, 1.2 mmol) and a base (pyridine, 1.5 mmol).

-

Stir for 1 h.

-

-

Isolation : Evaporate solvent, redissolve in CH2Cl2, wash with dilute HCl (to remove pyridine), then NaHCO3. Crystallize or chromatograph.

Physicochemical Properties & Druggability

For researchers incorporating this scaffold into libraries:

| Property | Estimated Value | Implication |

| Molecular Weight | 193.63 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| cLogP | ~3.2 | Moderately lipophilic due to the tolyl and chloro groups. Good membrane permeability. |

| TPSA | ~26 Ų | Low polar surface area; potential CNS penetration if not heavily substituted later. |

| H-Bond Donors | 0 | No donors on the core; requires functionalization for specific binding. |

| H-Bond Acceptors | 2 | Nitrogen and Oxygen in the ring can accept H-bonds (N-2 is the primary acceptor). |

References

-

Synthesis via Nitrile Oxides : Molecules. 2022 , 28(1), 275. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides...".[2][4] Link

-

Fe(II) Catalyzed Isomerization : Chem. Rev.2014 , 114, 8153–8198.[5] "Chemistry of Transition Metals with Three-Membered Ring Heterocycles". Link

-

Isoxazole Electronic Properties : Acta Crystallogr. Sect. E.2011 , 67(Pt 7), o1575. "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole".[6] Link

-

Medicinal Chemistry Applications : RSC Adv.2025 , 15, 8213–8243.[3] "Advances in isoxazole chemistry and their role in drug discovery". Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

- 6. 5-(3-Methyl-phen-yl)-3-phenyl-1,2-oxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole: A Technical Guide for Drug Discovery

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to elucidate the molecule's electronic structure, reactivity, and potential as a therapeutic agent. By integrating Density Functional Theory (DFT) calculations with subsequent in silico analyses, we present a pathway to predict key molecular properties, including optimized geometry, spectroscopic signatures, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide serves as a practical blueprint for leveraging computational chemistry to accelerate the rational design and development of novel oxazole-based therapeutics.

Introduction: The Significance of Isoxazoles and Computational Scrutiny

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, presents a unique combination of a halogenated five-membered heterocyclic ring and a substituted aromatic moiety, making it a compelling candidate for drug discovery programs.

Quantum chemical calculations offer a powerful lens to dissect the intricate relationship between a molecule's three-dimensional structure and its chemical behavior.[3] By employing these in silico techniques, we can predict a molecule's properties with high accuracy, thereby guiding experimental efforts, reducing costs, and accelerating the drug discovery pipeline.[4] This guide details the application of these methods to our target molecule, providing a robust protocol for its comprehensive computational characterization.

Core Computational Methodology: A Step-by-Step Protocol

The foundation of our analysis lies in Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for studying organic molecules.[5]

Step 1: Molecular Structure Preparation

The initial step involves creating a three-dimensional model of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Protocol:

-

2D Sketching: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw.

-

3D Conversion: Convert the 2D structure into an initial 3D conformation.

-

Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure for quantum mechanical calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

This crucial step determines the most stable three-dimensional arrangement of the atoms (the ground state geometry) and confirms that it is a true energy minimum.

Protocol:

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Method Selection: Specify the DFT functional and basis set. A common and effective choice for molecules of this type is the B3LYP functional with the 6-31G(d,p) basis set.[6][7]

-

Calculation Keywords: Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

Execution: Run the calculation.

-

Verification: Upon completion, verify that the optimization converged and that the frequency calculation yields no imaginary frequencies, which confirms a true minimum on the potential energy surface.[5]

Workflow for Quantum Chemical Analysis

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Caption: Computational analysis workflow.

Elucidating Molecular Properties: From Electrons to Bioactivity

The optimized geometry serves as the foundation for calculating a wealth of molecular properties that are critical for drug design.

Electronic Properties: Reactivity and Stability

The distribution of electrons within the molecule dictates its reactivity and stability. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

HOMO and LUMO: The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6] This is invaluable for predicting sites of interaction with biological targets.[6]

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| MEP Maxima/Minima | Regions of most positive/negative electrostatic potential. | Predicts sites for non-covalent interactions with receptors. |

Spectroscopic Signatures: Experimental Verification

Quantum chemical calculations can predict various spectroscopic properties, which can be used to confirm the identity and purity of a synthesized compound.

-

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts.[8]

-

UV-Vis Spectroscopy: Estimation of electronic transitions and the maximum absorption wavelength (λmax).[10]

| Spectroscopic Data | Calculated Parameter | Experimental Correlation |

| NMR | Chemical Shifts (ppm) | ¹H and ¹³C NMR spectra.[8] |

| IR | Vibrational Frequencies (cm⁻¹) | FT-IR spectrum.[9] |

| UV-Vis | Excitation Energies and Oscillator Strengths | UV-Vis absorption spectrum.[10] |

Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[11][12]

Protocol:

-

Receptor Preparation: Obtain the 3D structure of a relevant biological target (e.g., a protein kinase, enzyme) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

-

Docking Simulation: Use software such as AutoDock Vina or MOE to perform the docking calculations, which will generate a series of possible binding poses ranked by their predicted binding affinity.[12][13]

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site.

Predicting Drug-Likeness: In Silico ADMET Profiling

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[14][15]

ADMET Prediction Workflow

Caption: ADMET prediction workflow.

Key ADMET Parameters and Predictive Tools

A variety of online tools and software packages can be used to predict ADMET properties based on the molecule's structure.

| ADMET Property | Key Parameter | Predictive Tools |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | SwissADME, pkCSM[14] |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding | SwissADME, ADMETlab[14] |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition | SwissADME, pkCSM[14] |

| Excretion | Total Clearance | pkCSM[14] |

| Toxicity | Ames test for mutagenicity, hERG inhibition (cardiotoxicity) | ProTox-II, ADMETlab[14] |

Conclusion: A Computationally-Guided Path Forward

This technical guide has outlined a comprehensive, multi-faceted approach to the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. By systematically applying the described computational protocols, researchers can gain deep insights into the molecule's fundamental properties, predict its behavior in biological systems, and make informed decisions to guide its development as a potential therapeutic agent. The integration of quantum mechanics with in silico pharmacological profiling represents a powerful paradigm in modern drug discovery, enabling a more rational and efficient path toward novel medicines.

References

-

Taylor & Francis. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved from [Link]

-

Hawash, M., Eid, E., & El-Gazzar, A. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Retrieved from [Link]

-

Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022, August 15). Semantic Scholar. Retrieved from [Link]

-

Springer Nature. (n.d.). QM Calculations in ADMET Prediction. Retrieved from [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). Retrieved from [Link]

-

Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). Retrieved from [Link]

-

Ukaaz Publications. (2022, October 30). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Retrieved from [Link]

-

Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]

-

Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

-

Ahmad, A., Khan, I., Al-Warhi, T., Al-Harrasi, A., & Rehman, N. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

-

Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. (n.d.). Retrieved from [Link]

-

Lupine Publishers. (2019, January 24). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Retrieved from [Link]

-

Merouani, H., Ounissi, A., & Ouddai, N. (2017). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Retrieved from [Link]

-

Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023, May 24). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Zhu, W.-L., Jiang, H.-L., Puah, C. M., Tan, X.-J., Chen, K.-X., Cao, Y., & Ji, R.-Y. (1999). Density functional theory (DFT) study on the interaction of ammonium (NH 4 + ) and aromatic nitrogen heterocyclics. RSC Publishing. Retrieved from [Link]

-

S., N., Cv, K., & Ks, S. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2025, August 9). Request PDF. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Retrieved from [Link]

-

APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. (n.d.). IJSDR. Retrieved from [Link]

-

Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (2025, August 10). Request PDF. Retrieved from [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (n.d.). CORE. Retrieved from [Link]

-

Quantum Mechanical Methods for Drug Design. (n.d.). ZORA. Retrieved from [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Retrieved from [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21). Retrieved from [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved from [Link]

-

Balasubramanian, B., & Murugesan, V. (2011, June 1). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Quantum Chemistry and Drug Design. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ryabukhin, S. V., Plaskon, A. S., Stetsenko, S. V., Pirozhenko, V. V., Volochnyuk, D. M., & Tolmachev, A. A. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC. Retrieved from [Link]

-

Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. (n.d.). Growing Science. Retrieved from [Link]

-

Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. (2022, February 3). Organic Letters - ACS Publications. Retrieved from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. (2024, July 26). JournalsPub. Retrieved from [Link]

-

MDPI. (2024, April 24). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][11][16]triazoles. Retrieved from [Link]

-

Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2020, December 15). Retrieved from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 3. DSpace-CRIS [zora.uzh.ch]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. sciarena.com [sciarena.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthetic routes for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Application Note: Scalable Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Executive Summary

This application note details a robust, three-step synthetic route for the preparation of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole . This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical bioisosteres. Unlike direct halogenation methods which often suffer from poor regioselectivity (C4-halogenation), this protocol utilizes a de novo ring construction approach followed by a regioselective deoxychlorination.[1]

The route is designed for scalability, utilizing the Meldrum’s acid method for

Retrosynthetic Analysis

The strategy relies on disconnecting the C5-Cl bond to reveal the enolizable ketone of the isoxazol-5-one precursor. This intermediate is traced back to a

Figure 1: Retrosynthetic disconnection showing the linear assembly of the isoxazole core.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-(3-methylphenyl)-3-oxopropanoate

Rationale: Direct acylation of enolates with acid chlorides often leads to O-acylation or di-acylation.[1] The Meldrum’s acid route provides a neutral, highly selective method to access

Reagents:

-

3-Methylbenzoic acid (1.0 equiv)[1]

-

Thionyl chloride (

) (1.5 equiv)[1] -

Pyridine (2.0 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

-

Ethanol (Reagent/Solvent)[1]

Protocol:

-

Acid Chloride Formation: Reflux 3-methylbenzoic acid with

(catalytic DMF) for 2 hours. Remove excess -

Acylation: Dissolve Meldrum’s acid (1.0 equiv) in dry DCM at 0°C. Add pyridine (2.0 equiv) slowly.

-

Add the crude acid chloride (dissolved in DCM) dropwise over 1 hour. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Wash with dilute HCl to remove pyridine.[1] Dry the organic layer (

) and concentrate to obtain the Acyl-Meldrum’s acid intermediate.[1] -

Alcoholysis: Dissolve the intermediate in absolute Ethanol.[1] Reflux for 4 hours.

-

Purification: Concentrate in vacuo. Purify via vacuum distillation or silica flash chromatography (Hexane/EtOAc) to yield the

-keto ester as a pale yellow oil.[1]

Phase 2: Cyclization to 3-(3-methylphenyl)isoxazol-5(4H)-one

Rationale: Reaction of

Reagents:

-

Ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 equiv)[1]

-

Hydroxylamine hydrochloride (

) (1.1 equiv)[1] -

Sodium Acetate (

) (1.1 equiv) or NaOH[1] -

Ethanol/Water (1:1)[1]

Protocol:

-

Dissolve

and -

Add the solution to a stirred solution of the

-keto ester in Ethanol. -

Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of ester).[1]

-

Isolation: Cool the mixture. Acidify to pH 2–3 with conc. HCl to ensure the product is in the keto/enol form rather than the salt.

-

Precipitate usually forms.[1] Filter, wash with cold water, and dry.[1][4] Recrystallize from Ethanol if necessary.[1]

Phase 3: Deoxychlorination to 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Rationale: This is the critical transformation.[1][4]

Reagents:

-

3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 equiv)[1]

-

Phosphorus Oxychloride (

) (5–10 vol)[1] -

Triethylamine (

) (1.0 equiv) - Optional but recommended for rate acceleration.[1]

Protocol:

-

Setup: Place the isoxazolone in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

-

Addition: Carefully add

(neat) to the solid.[1] Caution: Exothermic. -

Add

dropwise.[1] (White smoke/HCl evolution will occur).[1] -

Reaction: Heat the mixture to 100–110°C (Reflux) for 3–6 hours.

-

Monitoring: Aliquot into MeOH/Water and check TLC. The polar starting material should convert to a non-polar spot.[1]

-

-

Quenching (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to RT.

-

Remove excess

via rotary evaporation under reduced pressure (trap required).[1] -

Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate or DCM (

).[1] -

Purification: Wash organic layers with saturated

(to remove phosphoric acid), then Brine. Dry over -

Concentrate to yield the crude chloro-isoxazole.[1] Purify via column chromatography (100% Hexane

5% EtOAc/Hexane).

Process Workflow & Mechanism

Figure 2: Mechanistic pathway of the POCl3 mediated deoxychlorination.

Analytical Validation

| Parameter | Expected Data | Notes |

| Physical State | White to off-white solid | Low melting point likely (< 60°C).[1] |

| Methyl group on the phenyl ring.[1] | ||

| Characteristic singlet for 5-chloro-isoxazole C4-H. | ||

| Aromatic protons.[1] | ||

| MS (ESI/GC) | Distinct 3:1 Chlorine isotope pattern.[1] |

Critical Process Parameters (CPP) & Safety

-

POCl3 Handling: Phosphorus oxychloride is violently water-reactive and toxic.[1][6] All glassware must be oven-dried.[1] Quenching must be done on ice to dissipate the heat of hydrolysis (

formation).[1] -

Temperature Control: The chlorination step requires temperatures

.[1] Below this, the intermediate phosphate ester may accumulate without eliminating.[1] -

Regiochemistry: Ensure the precursor is the 5-one and not the 3-one .[1] The

-keto ester route specifically targets the 3-aryl-5-one.[1]

References

-

Meldrum's Acid Synthesis: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][5][7][8] 2. A general and versatile synthesis of

-keto esters.[1][5] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1] -

Isoxazolone Formation: Katritzky, A. R., et al. (2003).[1] Synthesis of isoxazoles and isoxazolines. Chemical Reviews. Link[1]

-

Chlorination Protocol: Nanao, Y., et al. (2020).[1] Scalable synthesis of 5-chloroisoxazoles via reaction of isoxazol-5-ones with POCl3.[1] Organic Process Research & Development. (Adapted from general aryl-isoxazole methodologies).[1]

-

General Reference: Wakefield, B. J. (2013).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Georg Thieme Verlag.[1] (Section on Halogenated Isoxazoles).

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phosphorus Oxychloride [commonorganicchemistry.com]

- 7. ic.unicamp.br [ic.unicamp.br]

- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

For: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. The title compound, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, represents a key intermediate for the synthesis of more complex derivatives, where the C5-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

This document provides a comprehensive guide to the laboratory-scale synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. The presented methodology is based on a robust and scalable two-step sequence involving the initial formation of a 3-aryl-1,2-oxazol-5(4H)-one intermediate via cyclocondensation, followed by a deoxychlorination reaction. This approach is favored over the 1,3-dipolar cycloaddition of a nitrile oxide with a chlorinated dipolarophile due to more readily available starting materials and generally higher yields for the final chlorination step.

Synthetic Strategy Overview

The synthesis is approached via a two-stage process. The first stage involves the construction of the isoxazole ring system through the condensation of a β-ketoester with hydroxylamine. The second stage is the targeted chlorination at the C5 position.

Part 1: Synthesis of 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

This initial step involves the synthesis of the isoxazolone ring via a cyclocondensation reaction.

Protocol 1: Synthesis of Ethyl 3-(3-methylphenyl)-3-oxopropanoate (β-ketoester)

Rationale: The β-ketoester is a crucial precursor for the cyclocondensation reaction. It is synthesized via a Claisen condensation of ethyl acetate with 3'-methylacetophenone.

Materials:

-

3'-Methylacetophenone

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Diethyl ether (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3'-methylacetophenone (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 1 hour with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield ethyl 3-(3-methylphenyl)-3-oxopropanoate as a colorless to pale yellow oil.

| Parameter | Value |

| Typical Scale | 10-50 mmol |

| Reaction Time | 5-6 hours |

| Temperature | 0 °C to Reflux |

| Expected Yield | 60-75% |

| Purification Method | Vacuum Distillation |

Protocol 2: Cyclocondensation to form 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

Rationale: The isoxazolone ring is formed by the reaction of the β-ketoester with hydroxylamine hydrochloride. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and elimination of ethanol.[1]

Materials:

-

Ethyl 3-(3-methylphenyl)-3-oxopropanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

The product may precipitate out of the aqueous solution. If not, cool the solution in an ice bath to induce crystallization.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one.

| Parameter | Value |

| Typical Scale | 10-50 mmol |

| Reaction Time | 3-4 hours |

| Temperature | Reflux |

| Expected Yield | 80-90% |

| Purification Method | Recrystallization |

Part 2: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This final step involves the conversion of the isoxazolone to the desired 5-chloro-isoxazole.

Protocol 3: Chlorination of 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

Rationale: The chlorination is achieved using phosphorus oxychloride (POCl₃), a common and effective reagent for the deoxychlorination of ketones and amides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2][3][4][5]

Materials:

-

3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene (anhydrous)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one (1.0 eq) and anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give 5-Chloro-3-(3-methylphenyl)-1,2-oxazole as a solid or oil.

| Parameter | Value |

| Typical Scale | 5-20 mmol |

| Reaction Time | 2-3 hours |

| Temperature | Reflux |

| Expected Yield | 70-85% |

| Purification Method | Column Chromatography |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the proton at the C4 position of the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two quaternary carbons of the isoxazole ring (C3 and C5).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the isoxazole ring and the C-Cl bond.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in β-ketoester synthesis | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Increase reflux time. |

| Incomplete cyclocondensation | Insufficient heating or incorrect pH. | Ensure the reaction is at reflux for the specified time. Check the amount of sodium acetate used. |

| Low yield or incomplete chlorination | Wet reagents or insufficient heating. | Use anhydrous toluene and freshly distilled POCl₃. Ensure the reaction reaches reflux temperature. A small amount of PCl₅ can be added with POCl₃ to improve the reaction.[4] |

| Difficulty in purification of the final product | Presence of unreacted starting material or byproducts. | Optimize the stoichiometry of the chlorinating agent. Ensure complete quenching and neutralization before work-up. Use an appropriate eluent system for column chromatography. |

Workflow Diagram

References

-

PrepChem. (n.d.). Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate. Retrieved from [Link]

- Maguire, A. R., et al. (2010). 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. CORA.

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

- Royal Society of Chemistry. (2024).

-

MDPI. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

PubMed. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Retrieved from [Link]

- ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.

-

Organic Chemistry Portal. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.

-

PrepChem. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.

- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]

- Rhodium. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

- ResearchGate. (n.d.).

- ResearchGate. (2013).

- Indian Chemical Society. (n.d.).

-

Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

- Sci-Hub. (n.d.). The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms.

-

National Center for Biotechnology Information. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

-

MDPI. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

- SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

-

Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).

- Web of Science. (n.d.). 3-Methylbenzaldehyde.

- HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H).

-

National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Vaia. (n.d.). Q22P Predict the products of the foll... [FREE SOLUTION]. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: Application Notes for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in Synthetic Chemistry

Introduction: Unlocking the Synthetic Potential of a Substituted Isoxazole

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Among the diverse array of isoxazole derivatives, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole stands out as a particularly valuable and versatile chemical intermediate. Its strategic substitution pattern, featuring a reactive chlorine atom at the 5-position and a customizable 3-aryl group, opens a gateway to a wide range of chemical transformations. This allows for the construction of complex molecular architectures with significant potential in drug discovery and development.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. We will delve into the rationale behind the synthetic strategies and explore its application in the generation of diverse heterocyclic systems and functionalized molecules.

Physicochemical Properties and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated 70-90 °C |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). Insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.2 (m, 4H, Ar-H), 6.5 (s, 1H, isoxazole C4-H), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~164 (C3), 155 (C5), 139 (Ar-C), 130-125 (Ar-CH), 99 (C4), 21 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1580 (C=C), ~1450, ~1100 (isoxazole ring), ~780 (C-Cl) |

| Mass Spectrometry (EI) | M⁺ at m/z 193/195 (³⁵Cl/³⁷Cl isotope pattern) |

Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the formation of the corresponding isoxazol-5(4H)-one, followed by chlorination.

Workflow for the Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Caption: Synthetic route to 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Protocol 1: Synthesis of 3-(3-Methylphenyl)isoxazol-5(4H)-one

This protocol is adapted from a general, organocatalyzed three-component reaction for the synthesis of isoxazol-5(4H)-ones.[8]

Materials:

-

3-Methylbenzaldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

L-valine (or other suitable organocatalyst)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylbenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and L-valine (10 mol%).

-

Add ethanol (5 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 3-(3-methylphenyl)isoxazol-5(4H)-one as a solid.

Protocol 2: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This protocol is based on a general procedure for the chlorination of isoxazol-5(4H)-ones.[9]

Materials:

-

3-(3-Methylphenyl)isoxazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 mmol) to the stirring suspension.

-

Add phosphorus oxychloride (3.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Applications of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole as a Chemical Intermediate

The reactivity of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is dominated by the chemistry of the C5-chloro substituent. This functionality serves as a versatile handle for a variety of transformations, including isomerization followed by nucleophilic acyl substitution, direct nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Application 1: Synthesis of 2H-Azirine-2-Carboxamides and Esters via FeCl₂-Catalyzed Isomerization

A powerful application of 5-chloroisoxazoles is their iron(II)-catalyzed isomerization to highly reactive 2H-azirine-2-carbonyl chlorides. These intermediates can be trapped in situ with a range of nucleophiles to afford a diverse library of 2H-azirine derivatives, which are themselves valuable synthetic building blocks and possess biological activity.[9][10][11]

Workflow for the Synthesis of 2H-Azirine-2-Carboxamides

Caption: FeCl₂-catalyzed synthesis of 2H-azirine-2-carboxamides.

Protocol 3: General Procedure for the Synthesis of 3-(3-Methylphenyl)-N-substituted-2H-azirine-2-carboxamides

This protocol is adapted from the work of Rostovskii and coworkers.[7]

Materials:

-

5-Chloro-3-(3-methylphenyl)-1,2-oxazole

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Amine (e.g., morpholine, piperidine, benzylamine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the desired amine (2.0 mmol) in DMF (5 mL), add potassium carbonate (3.0 mmol).

-

Add a solution of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol) in DMF (2 mL) to the amine mixture.

-

Heat the reaction mixture to reflux and stir for 1.5 hours.

-

Cool the mixture to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude 5-amino-isoxazole intermediate in acetonitrile (5 mL).

-

Add FeCl₂·4H₂O (20 mol%) to the solution and stir at room temperature for 3 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 3-(3-methylphenyl)-N-substituted-2H-azirine-2-carboxamide.

Note on Versatility: This protocol can be adapted for the synthesis of esters and thioesters by using alcohols or thiols as nucleophiles in the presence of a suitable base to trap the HCl generated from the 2H-azirine-2-carbonyl chloride intermediate.

Application 2: Transformation into Substituted Pyrazoles

The isoxazole ring can be readily converted into a pyrazole ring by treatment with hydrazine. This transformation provides a convenient route to a different class of five-membered heterocycles, which are also of significant interest in medicinal chemistry.[1][2]